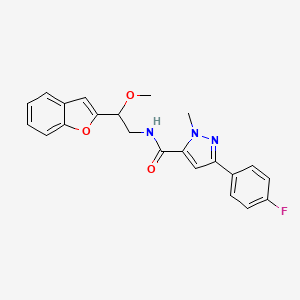

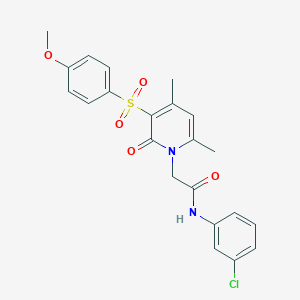

![molecular formula C9H7NO4S B2801351 2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 2241140-01-0](/img/structure/B2801351.png)

2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrole derivatives, which are similar to the compound , often involves reactions such as the Paal-Knorr pyrrole condensation . This process involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives often include processes such as oxidative coupling of diols and a broad range of primary amines . This reaction proceeds at room temperature with an O2 balloon as the oxidant using commercially available materials as the substrates and catalysts .科学的研究の応用

Synthesis and Structural Analysis

The synthesis of related compounds, such as Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, has been explored through complex reactions involving starting materials like 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid. These processes involve cyclization and reduction steps to obtain the desired heterocyclic compounds, demonstrating the potential of using similar thieno[3,2-b]pyrrole derivatives as precursors in organic synthesis (Bencková & Krutošíková, 1997).

Studies on thieno[2,3-b]pyrrole derivatives, including synthesis and characterization of carboxylic and dicarboxylic acids, highlight the versatility of these compounds in generating a range of heterocyclic structures. These compounds are valuable for further chemical transformations and might share similar synthetic pathways or applications with 2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid derivatives (Grozav et al., 2019).

Another study focused on the synthesis of new 4H-thieno[3,2-b]pyrrole-5-carboxamides, showcasing the methods to obtain N-substituted derivatives. Such research underscores the compound's potential as a building block for designing compounds with varied functional groups, thereby expanding its applications in medicinal chemistry and materials science (Torosyan et al., 2018).

Applications in Heterocyclic Compound Synthesis

The chemical reactivity and structural motifs of thieno[3,2-b]pyrrole derivatives make them suitable precursors for synthesizing polyheterocyclic compounds. This is evident from studies where such derivatives are used to develop complex molecules with potential biological activity, indicating the broader implications of these compounds in drug discovery and development (Ilyin et al., 2007).

Research on electrophilic substitution in heterocyclic systems, including thieno[3,2-b]pyrrole derivatives, provides insights into the kinetics and mechanisms of bromination reactions. Such studies are crucial for understanding the chemical behavior of these compounds under various conditions, thereby aiding in the design of targeted synthetic strategies for developing new materials or pharmaceuticals (Linda & Marino, 1968).

Safety and Hazards

作用機序

Target of Action

Compounds of similar structure have been used in organic synthesis, particularly in the protodeboronation of alkyl boronic esters .

Mode of Action

It’s worth noting that similar compounds have been utilized in catalytic protodeboronation of alkyl boronic esters, utilizing a radical approach . This process involves the removal of a boron group from the ester, which can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Result of Action

Similar compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .

Action Environment

It’s worth noting that the success of similar compounds in suzuki–miyaura (sm) cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

2-methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S/c1-14-9(13)7-2-4-6(15-7)3-5(10-4)8(11)12/h2-3,10H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUIXNOGJCKNMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

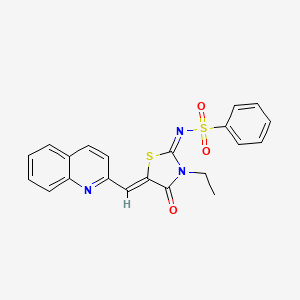

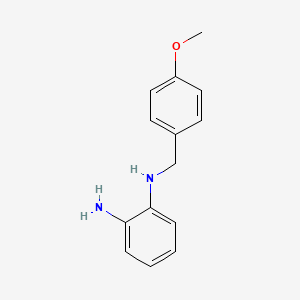

![7-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2801268.png)

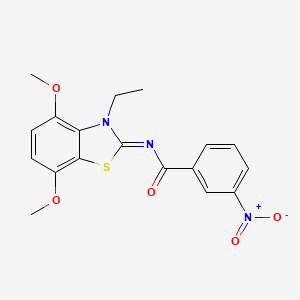

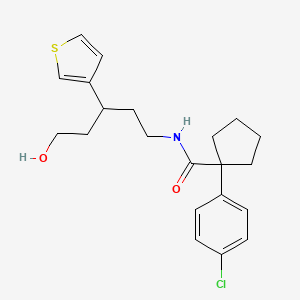

![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2801269.png)

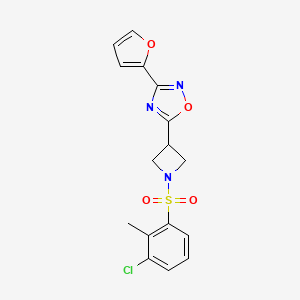

![1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2801276.png)

![N-Ethyl-N-[2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2801279.png)

![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2801281.png)

![(2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2801284.png)

![Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2801291.png)